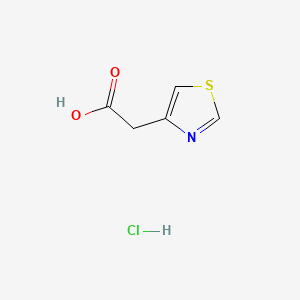
1,3-Dibromo-5-ethoxybenzene
Übersicht
Beschreibung
1,3-Dibromo-5-ethoxybenzene: is an organic compound with the molecular formula C8H8Br2O. It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 3 positions, and an ethoxy group is substituted at the 5 position. This compound is a colorless liquid with a distinctive aromatic odor and is slightly soluble in water but more soluble in organic solvents like ethanol, ether, and esters .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3-Dibromo-5-ethoxybenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general steps include:
Bromination: Benzene is first brominated to introduce bromine atoms at the desired positions. This can be achieved using bromine (Br2) in the presence of a catalyst like iron (Fe) or aluminum bromide (AlBr3).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Bromination: Using a continuous flow reactor to ensure efficient bromination of benzene.
Catalytic Ethoxylation: Employing catalysts to enhance the ethoxylation reaction, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Dibromo-5-ethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products:
Substitution: Formation of compounds like 1,3-dihydroxy-5-ethoxybenzene.
Oxidation: Formation of 1,3-dibromo-5-ethoxybenzaldehyde or 1,3-dibromo-5-ethoxybenzoic acid.
Reduction: Formation of 1,3-dibromo-5-ethoxycyclohexane.
Wissenschaftliche Forschungsanwendungen
1,3-Dibromo-5-ethoxybenzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme interactions and metabolic pathways involving brominated aromatic compounds.
Medicine: Investigated for its potential use in developing new drugs with antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins
Wirkmechanismus
The mechanism of action of 1,3-dibromo-5-ethoxybenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atoms and the ethoxy group influence the reactivity and orientation of the compound in these reactions. The compound can form intermediates like arenium ions, which further react to yield substituted benzene derivatives .
Vergleich Mit ähnlichen Verbindungen
1,3-Dibromo-5-methoxybenzene: Similar structure but with a methoxy group instead of an ethoxy group.
1,3-Dibromo-5-chlorobenzene: Similar structure but with a chlorine atom instead of an ethoxy group.
1,3-Dibromo-5-nitrobenzene: Similar structure but with a nitro group instead of an ethoxy group.
Uniqueness: 1,3-Dibromo-5-ethoxybenzene is unique due to the presence of the ethoxy group, which imparts different chemical properties and reactivity compared to its analogs. The ethoxy group can participate in various chemical reactions, making this compound versatile in synthetic applications .
Eigenschaften
IUPAC Name |
1,3-dibromo-5-ethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2O/c1-2-11-8-4-6(9)3-7(10)5-8/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDQSPZEQCVFEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10706041 | |
| Record name | 1,3-Dibromo-5-ethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10706041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136265-19-5 | |
| Record name | 1,3-Dibromo-5-ethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10706041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-[2-(2-Naphthyloxy)phenyl]-2H-tetrazole](/img/structure/B595820.png)



![4-Amino-alpha-[[(tert-butoxy)carbonyl]amino]-3-nitrobenzenebutanoic acid methyl ester](/img/structure/B595827.png)



![O-[(6-chloropyridin-2-yl)methyl]hydroxylamine](/img/structure/B595835.png)
